2-Chloro-4-piperidinobenzenecarboxylic acid
Description
Properties
IUPAC Name |
2-chloro-4-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGNVWKMCMZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441460 | |
| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-11-2 | |
| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-piperidinobenzenecarboxylic Acid
Introduction: Bridging Structure and Function in Drug Development
In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of this evaluation, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4][5] This guide provides an in-depth analysis of the key physicochemical characteristics of 2-Chloro-4-piperidinobenzenecarboxylic acid, a molecule of interest for researchers in medicinal chemistry and pharmacology.
While specific experimental data for this exact molecule is not extensively documented in public literature, this guide will synthesize predictive insights based on its constituent chemical moieties: a 2-chlorobenzoic acid core and a 4-piperidine substituent. We will not only present the predicted properties but also, critically, detail the robust experimental methodologies required to validate these characteristics. This approach ensures that the guide serves as both a predictive primer and a practical handbook for laboratory investigation.
The structure of 2-Chloro-4-piperidinobenzenecarboxylic acid presents a compelling case study. It is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a basic piperidine nitrogen. This duality is central to its behavior in biological systems. The chloro-substituent and the overall architecture further modulate its properties, creating a unique profile that warrants detailed exploration.
Molecular Structure and Core Attributes
A thorough understanding of the molecule's fundamental attributes is the logical starting point for any physicochemical assessment.
Chemical Structure:
Caption: 2D Structure of 2-Chloro-4-piperidinobenzenecarboxylic acid.
Table 1: Fundamental Molecular Properties
| Property | Predicted/Calculated Value | Rationale & Significance |
| Molecular Formula | C₁₂H₁₄ClNO₂ | Derived from the chemical structure. Essential for calculating molecular weight and for elemental analysis. |
| Molecular Weight | 240.70 g/mol | Sum of atomic weights. Critical for all solution-based experiments and for converting between mass and molar units. |
| Appearance | Likely a white to off-white crystalline solid.[6][7] | Based on similar aromatic carboxylic acids. Physical appearance is the first-pass quality control check. |
| Melting Point | Expected to be relatively high, likely >200°C. | The presence of both a carboxylic acid and a secondary amine allows for strong intermolecular hydrogen bonding and potential zwitterion formation, leading to a stable crystal lattice. A sharp melting point is an indicator of purity. |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, and receptor binding. As an amphoteric compound, 2-Chloro-4-piperidinobenzenecarboxylic acid will have at least two pKa values: an acidic pKa (pKa₁) for the carboxylic acid and a basic pKa (pKa₂) for the piperidine nitrogen.
Predicted pKa Values:
-
Acidic pKa (pKa₁): Expected to be in the range of 3.0 - 4.0 . The pKa of benzoic acid is ~4.2. The electron-withdrawing effect of the ortho-chloro substituent will increase the acidity (lower the pKa) of the carboxylic acid.[8]
-
Basic pKa (pKa₂): Expected to be in the range of 9.0 - 10.0 . The pKa of piperidine is ~11.2. The connection to the electron-withdrawing phenyl ring will slightly decrease the basicity of the piperidine nitrogen.
Field Insight: The interplay between these two pKa values means the molecule will exist in different ionic states across the physiological pH range. It will be predominantly zwitterionic (COO⁻ and NH₂⁺) between pH ~4 and ~9, cationic at low pH (<3), and anionic at high pH (>10). This zwitterionic nature can significantly impact its physical properties, often leading to high crystallinity and potentially low solubility around its isoelectric point.
Experimental Protocol: Potentiometric pKa Determination
This method relies on titrating a solution of the compound with a strong acid and base and monitoring the pH.
Methodology:
-
Preparation: Accurately prepare a ~1 mM solution of the compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Instrumentation: Use a calibrated pH meter with an electrode suitable for aqueous-organic mixtures. Employ an automated titrator for precise addition of titrants.
-
Titration:
-
Titrate the solution with standardized 0.1 M HCl to protonate all species fully.
-
Titrate the resulting solution with standardized 0.1 M NaOH past the final endpoint.
-
-
Data Analysis: Plot pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. Sophisticated software can refine these values by fitting the data to the Henderson-Hasselbalch equation.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP and LogD): Gauging Membrane Permeability
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of membrane permeability and, consequently, drug absorption.[9]
-
LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): Describes the lipophilicity at a specific pH, accounting for all ionic species. For an ionizable compound like this, LogD is the more physiologically relevant parameter.
Predicted Values:
-
Calculated LogP (cLogP): A cLogP value is predicted to be in the range of 2.5 - 3.5 . The piperidine ring and chlorophenyl group contribute significantly to lipophilicity, while the carboxylic acid reduces it.
-
LogD at pH 7.4: Given the predicted pKa values, the molecule will be primarily zwitterionic at pH 7.4. Ionization dramatically increases aqueous affinity. Therefore, the LogD₇.₄ will be significantly lower than the LogP , likely in the range of 0.5 - 1.5 .
Field Insight: A LogD₇.₄ in the 1-3 range is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility. The predicted value suggests this compound has a reasonable profile for further investigation.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Methodology:
-
System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by mixing and allowing the phases to separate.
-
Partitioning:
-
Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer.
-
Agitate the mixture vigorously (e.g., on a shaker for 1-2 hours) to allow equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation:
-
LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Aqueous Solubility: The Prerequisite for Absorption
For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Poor aqueous solubility is a major hurdle in drug development. The solubility of 2-Chloro-4-piperidinobenzenecarboxylic acid will be highly pH-dependent due to its ionizable groups.
Predicted Solubility Profile:
-
Intrinsic Solubility (S₀): This is the solubility of the neutral form. Given the predicted zwitterionic nature, the true neutral form may not exist in significant concentrations. The lowest solubility is expected at the isoelectric point (pI), which can be estimated as (pKa₁ + pKa₂)/2.
-
pH-Dependent Solubility: Solubility will increase significantly at pH values below pKa₁ (forming the more soluble cationic salt) and above pKa₂ (forming the more soluble anionic salt).
Field Insight: For oral administration, solubility in the acidic environment of the stomach (pH 1-3) and the near-neutral environment of the small intestine (pH 6-7.5) is critical. The cationic nature at low pH suggests potentially good solubility in the stomach, which is advantageous.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This high-throughput method assesses the solubility by measuring the turbidity that results from precipitation as the compound is added from a DMSO stock solution into an aqueous buffer.
Caption: High-Throughput Kinetic Solubility Workflow.
Methodology:
-
Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate: Fill a 96-well microplate with a series of aqueous buffers covering a range of pH values.
-
Addition: Use a liquid handler to perform serial dilutions of the DMSO stock directly into the buffer-filled wells.
-
Measurement: After a short incubation period, read the plate on a nephelometer to detect light scattering caused by any precipitate formed.
-
Analysis: The solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to controls.
Summary and Forward Look
This guide has outlined the core physicochemical properties of 2-Chloro-4-piperidinobenzenecarboxylic acid based on a synthesis of data from its constituent fragments. The molecule's amphoteric and zwitterionic character are central to its predicted behavior.
Table 2: Summary of Predicted Physicochemical Properties
| Parameter | Predicted Value/Range | Implication for Drug Development |
| Acidic pKa (pKa₁) | 3.0 - 4.0 | Influences solubility in the intestine and potential for salt formation. |
| Basic pKa (pKa₂) | 9.0 - 10.0 | Governs solubility in the stomach and interactions with acidic excipients. |
| cLogP | 2.5 - 3.5 | Indicates the intrinsic lipophilicity of the neutral molecule. |
| LogD at pH 7.4 | 0.5 - 1.5 | Suggests a favorable balance of solubility and permeability for oral absorption. |
| Aqueous Solubility | Lowest at pI, higher at acidic/basic pH | pH-dependent solubility must be carefully considered in formulation development. |
The true value of this guide lies not in the specific predicted numbers, but in the robust, logical framework it provides for characterization. The experimental protocols described are industry-standard methods that will yield the reliable, high-quality data necessary to make informed decisions in a drug development pipeline. The next steps for any research program involving this molecule would be to execute these experiments to validate the predictions and build a comprehensive, data-driven profile of this promising compound.
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"2-Chloro-4-piperidinobenzenecarboxylic acid CAS number"
An In-Depth Technical Guide to 2-Chloro-4-substituted Benzenecarboxylic Acids: A Focus on 2-Chloro-4-nitrobenzoic Acid and its Derivatives
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-chloro-4-substituted benzenecarboxylic acids, with a primary focus on the well-characterized and industrially significant compound, 2-Chloro-4-nitrobenzoic acid (CAS No: 99-60-5) . This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It will delve into the physicochemical properties, synthesis, analytical characterization, and applications of this important chemical intermediate. Furthermore, this guide will leverage established chemical principles to propose a synthetic pathway for a related novel compound, 2-Chloro-4-piperidinobenzenecarboxylic acid.
Introduction to 2-Chloro-4-nitrobenzoic Acid
2-Chloro-4-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group attached to a benzene ring, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a valuable precursor for a variety of more complex molecules. Notably, it serves as an intermediate in the production of the antiseptic drug Rivanol and has potential applications as an antiviral and anticancer agent.[1][2][3] The presence of multiple functional groups allows for selective chemical modifications, providing access to a wide range of derivatives with potential pharmaceutical applications.[4][5]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-Chloro-4-nitrobenzoic acid are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99-60-5 | [1][6] |
| Molecular Formula | C7H4ClNO4 | [1][6] |
| Molecular Weight | 201.56 g/mol | [1][6] |
| Appearance | White or straw yellow crystal powder | [1] |
| Melting Point | 139-143 °C | [1][6] |
| Boiling Point | 362.2 °C at 760 mmHg | [1][6] |
| Density | 1.602 g/cm³ | [1] |
| Water Solubility | 1 g/L (20 °C) | [1][6] |
| Flash Point | 172.8 °C | [1][6] |
| Stability | Stable under normal temperatures and pressures. | [1] |
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1]
Synthesis and Reaction Mechanisms
The synthesis of 2-chloro-4-substituted pyridine and benzoic acid derivatives often involves multi-step reactions. While a specific synthesis for 2-Chloro-4-nitrobenzoic acid was not detailed in the provided search results, a general understanding of aromatic substitution reactions allows for a proposed pathway. A common route would involve the nitration of 2-chlorobenzoic acid or the chlorination of 4-nitrobenzoic acid. The directing effects of the existing substituents are key to achieving the desired isomer.
Proposed Synthesis of 2-Chloro-4-nitrobenzoic Acid
A logical synthetic approach would be the nitration of 2-chlorobenzoic acid. The chloro group is an ortho-, para- director, and the carboxylic acid group is a meta- director. In this case, the para-directing effect of the chlorine atom would likely dominate, leading to the desired 2-chloro-4-nitrobenzoic acid, along with the 2-chloro-6-nitrobenzoic acid isomer.
Caption: Proposed synthesis of 2-Chloro-4-nitrobenzoic Acid via nitration.
Analytical Characterization
The identity and purity of 2-Chloro-4-nitrobenzoic acid and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of carboxylic acids.[7] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile is commonly used.[8] Detection is typically performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid usually requires derivatization to a more volatile ester form (e.g., methyl ester). This technique is highly sensitive and provides structural information from the mass spectrum.[9]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, providing information about the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the N-O stretches of the nitro group.[10]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.[10]
Caption: A typical analytical workflow for the characterization of synthesized compounds.
Applications in Drug Discovery and Development
Halogenated organic molecules are of significant interest in medicinal chemistry.[4][5] 2-Chloro-4-nitrobenzoic acid serves as a key starting material for the synthesis of more complex molecules with potential biological activity.
-
Pharmaceutical Intermediate: It is a known intermediate in the synthesis of Rivanol (ethacridine lactate), an antiseptic.[1]
-
Antiviral and Anticancer Potential: Research has indicated that 2-chloro-4-nitrobenzoic acid is a potential therapy for immunodeficiency diseases and may have antiviral and anticancer properties.[2][3]
-
Scaffold for Novel Compounds: The presence of three distinct functional groups allows for sequential and selective reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid can be converted to esters or amides, and the chlorine atom can be displaced via nucleophilic aromatic substitution. This versatility makes it a valuable scaffold in the design of new drug candidates.
Proposed Synthesis of 2-Chloro-4-piperidinobenzenecarboxylic Acid
While a direct CAS number for 2-Chloro-4-piperidinobenzenecarboxylic acid was not identified, a plausible synthetic route can be devised based on the chemistry of its precursor, 2-Chloro-4-nitrobenzoic acid. The proposed synthesis involves the reduction of the nitro group to an amine, followed by a nucleophilic substitution or reductive amination to introduce the piperidine ring. A more direct approach would be the nucleophilic aromatic substitution of the nitro group with piperidine, although this would likely require harsh conditions. A more feasible route is outlined below:
Step-by-Step Proposed Protocol:
-
Reduction of the Nitro Group: 2-Chloro-4-nitrobenzoic acid is reduced to 2-chloro-4-aminobenzoic acid. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation.[11]
-
Buchwald-Hartwig Amination: The resulting 2-chloro-4-aminobenzoic acid can then be coupled with piperidine using a palladium catalyst, a suitable phosphine ligand, and a base. This cross-coupling reaction is a powerful method for forming C-N bonds.
Caption: Proposed two-step synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid.
This proposed pathway is based on well-established reactions in organic chemistry and represents a logical and feasible approach to synthesizing this novel compound for further research and development.
Conclusion
2-Chloro-4-nitrobenzoic acid is a valuable and versatile chemical intermediate with established applications and significant potential in the pharmaceutical industry. Its well-defined physicochemical properties and reactivity make it a cornerstone for the synthesis of a variety of bioactive molecules. The principles governing its synthesis and characterization can be logically extended to design pathways for novel derivatives, such as the proposed 2-Chloro-4-piperidinobenzenecarboxylic acid, thereby opening new avenues for drug discovery and development.
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 2-Chloro-4-piperidinobenzenecarboxylic Acid
Abstract
The three-dimensional arrangement of molecules in a crystal lattice, their conformation, and intermolecular interactions are fundamental to understanding the physicochemical properties of an active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth technical framework for the determination and analysis of the crystal structure of 2-Chloro-4-piperidinobenzenecarboxylic acid, a molecule of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the critical experimental and computational workflows, from material synthesis to advanced structural elucidation. We delve into the causality behind methodological choices, emphasizing self-validating protocols to ensure data integrity and reproducibility, in line with the standards set by the International Union of Crystallography (IUCr)[1][2][3].
Introduction: The Imperative of Structural Knowledge
The solid-state form of an API dictates its solubility, stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[4] A thorough understanding of the crystal structure is therefore not merely an academic exercise but a cornerstone of rational drug design and development. 2-Chloro-4-piperidinobenzenecarboxylic acid, with its combination of a rigid aromatic core, a flexible piperidine ring, and functional groups capable of hydrogen bonding (carboxylic acid), presents an interesting case for solid-state characterization. This guide provides the technical blueprint for such a characterization.
Synthesis and Crystalline Material Preparation
The prerequisite for any crystallographic study is the availability of high-purity, single-phase crystalline material. The synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid is anticipated to follow established organic chemistry principles. A plausible synthetic route could involve the nucleophilic aromatic substitution of a dichlorinated benzoic acid derivative with piperidine.
Proposed Synthetic Pathway
A potential synthesis route could start from 2,4-dichlorobenzoic acid, reacting it with piperidine under suitable conditions (e.g., a polar aprotic solvent like DMSO with a base such as K₂CO₃ at elevated temperatures).
Purification and Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step.[5][6] The synthesized crude product must be purified to >99% purity, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and water) at room and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Crystal Growth: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Monitor the vial over several days to weeks for the formation of clear, well-defined single crystals.[7] The crystals should be transparent with no visible flaws.[6]
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure
SC-XRD is the gold standard for determining the precise three-dimensional atomic arrangement in a crystalline solid.[8][9] This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[8]
The SC-XRD Workflow
The process from a single crystal to a refined crystal structure is a multi-step workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10][11] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[12] A complete data set may take several hours to collect.[8]
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
Validation: The final structure is validated using software like PLATON and the IUCr's checkCIF service to ensure its quality and adherence to crystallographic standards.[2]
Powder X-ray Diffraction (PXRD): A Bulk Characterization Tool
While SC-XRD provides the structure of a single crystal, Powder X-ray Diffraction (PXRD) analyzes a polycrystalline (powder) sample, providing information representative of the bulk material.[13][14][15] It is an essential technique for phase identification, purity assessment, and quantitative analysis.[16][17]
PXRD Experimental Protocol
-
Sample Preparation: A small amount of the crystalline material is gently ground to a fine, homogenous powder. The powder is then packed into a sample holder. A smooth sample surface is crucial for high-quality data.[17]
-
Data Acquisition: The sample is placed in a powder diffractometer. The instrument directs a beam of X-rays onto the sample and measures the intensity of the diffracted X-rays at various angles (2θ).[13]
-
Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This pattern is compared to databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phase(s) present.[16]
Rietveld Refinement of Powder Data
For a known crystal structure (ideally determined by SC-XRD), Rietveld refinement can be used to fit the entire calculated powder pattern to the experimental data.[18] This powerful technique can yield precise lattice parameters, crystallite size, and strain information.[18][19][20]
Computational Crystal Structure Prediction (CSP)
In modern drug development, experimental approaches are often complemented by computational methods. Crystal Structure Prediction (CSP) aims to predict the most stable crystal structures of a molecule from its chemical diagram alone.[4][21][22] This can provide invaluable insight into potential polymorphs before they are discovered experimentally.[4][23]
The CSP Workflow
Caption: A typical workflow for Crystal Structure Prediction.
A CSP study for 2-Chloro-4-piperidinobenzenecarboxylic acid would involve generating thousands of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. The results, in the form of a crystal energy landscape, can guide experimental polymorph screening.[21][24]
Structural Analysis and Data Presentation
Once the crystal structure is solved and refined, a detailed analysis is performed. For 2-Chloro-4-piperidinobenzenecarboxylic acid, key aspects to investigate would include:
-
Molecular Conformation: The dihedral angle between the benzene ring and the carboxylic acid group, and the conformation of the piperidine ring (e.g., chair, boat).
-
Intermolecular Interactions: The hydrogen bonding network is of particular interest. The carboxylic acid group can form strong O-H···O hydrogen bonds, often leading to dimers. Other weaker interactions like C-H···O and C-H···π interactions should also be analyzed.[7]
-
Crystal Packing: How the molecules pack in three dimensions, including any π-stacking interactions between the aromatic rings.[7]
Tabulation of Crystallographic Data
All quantitative data should be presented in a clear, tabular format.
Table 1: Hypothetical Crystallographic Data for 2-Chloro-4-piperidinobenzenecarboxylic acid
| Parameter | Value |
| Chemical formula | C₁₂H₁₄ClNO₂ |
| Formula weight | 240.70 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a | 10.123(4) Å |
| b | 8.456(2) Å |
| c | 14.789(5) Å |
| β | 98.76(1)° |
| Volume | 1252.1(7) ų |
| Z | 4 |
| Calculated density | 1.275 Mg/m³ |
| Absorption coefficient | 0.29 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 9876 |
| Independent reflections | 2876 [R(int) = 0.021] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted approach to determining and analyzing the crystal structure of 2-Chloro-4-piperidinobenzenecarboxylic acid. By integrating synthesis, single-crystal and powder X-ray diffraction, and computational prediction, researchers can gain a comprehensive understanding of the solid-state properties of this molecule. The resulting structural information is crucial for de-risking downstream development activities and ensuring the selection of an optimal solid form. The final validated crystal structure should be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[25][26][27][28][29]
References
-
Bloom Tech. (2023, December 18). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Retrieved from [Link]
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MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]
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IUCr Journals. (n.d.). Crystal structure of 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one. Retrieved from [Link]
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IUCr Journals. (n.d.). Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one. Retrieved from [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]
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International Union of Crystallography (IUCr). (n.d.). Welcome to the International Union of Crystallography. Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
YouTube. (2023, July 8). Full Tutorial on Rietveld Refinement and Crystal Structure using FullProf and VESTA Software. Retrieved from [Link]
-
Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]
-
YouTube. (2016, September 17). Rietveld refinement in 4 minute The simplest way to refine XRD results using MAUD. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Themed collection Methods and applications of crystal structure prediction. Retrieved from [Link]
-
International Union of Crystallography (IUCr). (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. Retrieved from [Link]
-
IUCr Journals. (n.d.). data for structural and crystallization communications. Retrieved from [Link]
-
Malvern Panalytical. (2020, September 3). XRD phase quantification tutorial: Rietveld refinement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
International Science Council. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]
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Creative Biostructure. (n.d.). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]
-
XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
YouTube. (2020, August 11). First Rietveld Refinement with Profex. Retrieved from [Link]
-
YouTube. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. Retrieved from [Link]
-
Research of Pranab Das. (n.d.). FullProf tutorial on fitting XRD peaks. Retrieved from [Link]
-
UPenn Physics. (2025, July 16). XRD Basics. Retrieved from [Link]
-
ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
-
MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]
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SERC@IISc - Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
The Beran Group - UC Riverside. (2024, September 3). An Overview of Crystal Structure Prediction. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability of 2-Chloro-4-piperidinobenzenecarboxylic Acid
Introduction: The Criticality of Thermal Stability in Drug Development
In the landscape of pharmaceutical development and manufacturing, understanding the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety, efficacy, and quality. 2-Chloro-4-piperidinobenzenecarboxylic acid, a bespoke chemical entity featuring a halogenated aromatic ring, a tertiary amine within a piperidine moiety, and a carboxylic acid group, represents a class of complex intermediates where thermal lability can dictate synthesis routes, storage conditions, and ultimately, the viability of a drug candidate. This guide provides a comprehensive framework for assessing the thermal stability of this molecule, offering both theoretical predictions and detailed experimental protocols. We will delve into the anticipated decomposition pathways, grounded in fundamental chemical principles and bond dissociation energies, and outline the analytical methodologies required to empirically validate these predictions.
Physicochemical Profile of 2-Chloro-4-piperidinobenzenecarboxylic Acid
While extensive experimental data for this specific molecule is not publicly available, we can deduce a probable physicochemical profile based on its constituent functional groups and analogous structures.
Structure:
Caption: Chemical structure of 2-Chloro-4-piperidinobenzenecarboxylic acid.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale / Comparative Data Source |
| Molecular Formula | C₁₂H₁₄ClNO₂ | From structure |
| Molecular Weight | 240.70 g/mol | From structure |
| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids. |
| Melting Point (°C) | ~230 - 250 (with decomposition) | Based on the analogue 2-Chloropyridine-4-carboxylic acid, which melts with decomposition at 246 °C.[1][2] The added piperidine group may slightly alter this. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The carboxylic acid group imparts some polarity, but the aromatic and piperidine rings are largely nonpolar. Solubility in water is expected to be low. |
| pKa | ~3-4 (carboxylic acid) | The electron-withdrawing chloro group will likely lower the pKa compared to benzoic acid (~4.2). |
Theoretical Assessment of Thermal Decomposition Pathways
The thermal stability of an organic molecule is dictated by the energy required to break its weakest covalent bond(s). By examining the bond dissociation energies (BDEs) of the key linkages within 2-Chloro-4-piperidinobenzenecarboxylic acid, we can postulate a hierarchical decomposition pathway.
Table 2: Relevant Average Bond Dissociation Energies (BDEs)
| Bond Type | Structure | Approximate BDE (kJ/mol) | Implication for Stability |
| Carboxylic C-C | Ar-COOH | ~380-420 | Decarboxylation is a high-energy process but common for benzoic acids at elevated temperatures. |
| Aromatic C-Cl | Ar-Cl | ~397 | A relatively strong bond, suggesting dehalogenation is not the initial primary decomposition step. |
| Aromatic C-N | Ar-N(piperidine) | ~330-380 | Weaker than the C-Cl bond, making C-N bond scission a plausible decomposition initiation point. |
| Piperidine C-H | (CH₂)₅N-H | ~385-410 | Strong bonds; dehydrogenation is less likely than ring fragmentation or C-N cleavage. |
| Piperidine C-N | Ar-N -CH₂ | ~331 | Similar in strength to the Ar-N bond, cleavage here would lead to piperidine ring opening or detachment. |
| Piperidine C-C | -CH₂-CH₂- | ~368 | Stronger than the C-N bonds within the piperidine system. |
Predicted Decomposition Hierarchy:
Based on the BDEs, the C-N bonds appear to be the most labile in the structure, followed by the potential for decarboxylation. The aromatic C-Cl bond is comparatively robust. Therefore, a multi-step decomposition is anticipated:
-
Initial Decomposition (Lower Temperature Range): The initial thermal event is likely to be the cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen or fragmentation of the piperidine ring itself. This could proceed via homolytic cleavage to form radical species.
-
Decarboxylation (Intermediate Temperature Range): As the temperature increases, the carboxylic acid group is expected to undergo decarboxylation, releasing carbon dioxide (CO₂) and leaving a 2-chloro-4-piperidinobenzene intermediate. This is a classic decomposition pathway for aromatic carboxylic acids.[3]
-
Dehalogenation and Fragmentation (Higher Temperature Range): At significantly higher temperatures, the stronger C-Cl bond may break, releasing chlorine radicals. Concurrently, the remaining aromatic and piperidine fragments will likely break down into smaller, more volatile compounds.
Caption: Postulated thermal decomposition pathways for the title compound.
Experimental Workflow for Thermal Stability Analysis
A definitive assessment of thermal stability requires empirical data. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.
Experimental Protocol (based on ASTM E1131):
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-piperidinobenzenecarboxylic acid into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the primary decomposition step.
-
Identify the temperatures at which 5% (T₅) and 50% (T₅₀) mass loss occurs.
-
Note the percentage of residual mass at the end of the experiment.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Experimental Protocol (based on ASTM E1269):
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C (or just beyond the decomposition temperature identified by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting point (Tm).
-
Identify any exothermic peaks, which indicate decomposition events. Note the onset temperature and the peak maximum of the exotherm.
-
Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Summary of Key Thermal Stability Parameters
The following table summarizes the critical parameters to be determined from the thermal analysis, with hypothetical data for illustrative purposes.
Table 3: Hypothetical Thermal Stability Data Summary
| Parameter | Symbol | Technique | Hypothetical Value | Significance |
| Melting Point (Onset) | Tm | DSC | 242 °C | Indicates the transition from solid to liquid phase. |
| 5% Mass Loss Temperature | T₅ | TGA | 248 °C | Represents the initial temperature of significant decomposition. |
| Onset Decomposition Temp. | Tonset | TGA | 255 °C | Critical parameter for defining the upper limit of thermal stability. |
| Decomposition Peak | Tpeak | DSC | 265 °C | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition | ΔHd | DSC | -450 J/g | Quantifies the energy released during decomposition; a high value indicates a highly energetic event. |
| Residual Mass @ 600°C | % Residue | TGA | < 5% | Indicates the amount of non-volatile char remaining after decomposition. |
Conclusion and Recommendations
The thermal stability of 2-Chloro-4-piperidinobenzenecarboxylic acid is a multifaceted property governed by the interplay of its chloro, piperidino, and carboxylic acid functionalities. Theoretical analysis based on bond dissociation energies suggests that the molecule's thermal weak points are the C-N bonds associated with the piperidine ring, with decomposition likely initiating in the 240-260 °C range, followed by decarboxylation and eventual fragmentation at higher temperatures.
For researchers and drug development professionals, it is imperative to conduct empirical thermal analyses using TGA and DSC to precisely define the safe operating and storage temperatures. The protocols outlined in this guide provide a robust starting point for such an investigation. Any observed decomposition below 200 °C would warrant significant caution in handling, milling, and drying operations. The data generated will be crucial for developing safe and scalable synthetic processes, establishing appropriate storage conditions, and ensuring the overall quality and stability of any downstream pharmaceutical products.
References
-
Chemistry LibreTexts. Bond Energies. [Online] Available at: [Link]
- Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007.
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- ASTM International. ASTM E1131 - 20: Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA, 2020.
- ASTM International. ASTM E1269 - 11(2018): Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. West Conshohocken, PA, 2018.
-
ResearchGate. The thermal decomposition of benzoic acid. [Online] Available at: [Link]
-
ACS Publications. C−H Bond Dissociation Energies of Alkyl Amines. [Online] Available at: [Link]
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Whitepaper: Determination of Macroscopic pKa Values for 2-Chloro-4-piperidinobenzenecarboxylic Acid
An In-depth Technical Guide for the Scientific Professional
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of active pharmaceutical ingredients (APIs) in biological systems. It governs critical properties including solubility, permeability, and receptor-binding affinity, making its accurate determination essential during drug discovery and development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the pKa values of 2-Chloro-4-piperidinobenzenecarboxylic acid, a molecule possessing two distinct ionizable centers: a carboxylic acid and a secondary amine (piperidine). We delve into the theoretical underpinnings of its ionization equilibria, present a detailed, field-proven protocol for pKa determination using potentiometric titration, and discuss the critical aspects of data analysis and experimental integrity. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust framework for characterizing the acid-base properties of complex molecules.
Introduction: The Critical Role of pKa in Pharmaceutical Sciences
The extent to which a molecule is ionized at a given pH is a primary determinant of its pharmacokinetic and pharmacodynamic profile. For an orally administered drug, the ionization state influences its dissolution in the gastrointestinal tract and its ability to permeate cellular membranes to reach systemic circulation.[1] 2-Chloro-4-piperidinobenzenecarboxylic acid serves as an excellent model for a zwitterionic compound, containing both an acidic carboxylic acid group and a basic piperidine moiety.
The presence of multiple ionizable groups necessitates the determination of more than one pKa value, each corresponding to a specific protonation/deprotonation event. The chloro-substituent, an electron-withdrawing group, is expected to increase the acidity of the carboxylic acid (lowering its pKa) compared to benzoic acid.[2][3] Conversely, the electronic character of the substituents will also influence the basicity of the piperidine nitrogen. An accurate understanding of these pKa values is therefore not a trivial pursuit but a cornerstone for predicting a drug candidate's in vivo behavior.
Theoretical Framework: Ionization Equilibria
2-Chloro-4-piperidinobenzenecarboxylic acid can exist in three primary protonation states depending on the solution pH: a fully protonated cation (H₂A⁺), a neutral zwitterion (HA), and a deprotonated anion (A⁻). The equilibria between these species are described by two macroscopic pKa values.
-
pKa₁: This value corresponds to the deprotonation of the more acidic center, the carboxylic acid group.
-
pKa₂: This value corresponds to the deprotonation of the less acidic center, the protonated piperidinium group.
The sequential ionization pathway is illustrated below.
Figure 1: Ionization equilibria for 2-Chloro-4-piperidinobenzenecarboxylic acid.
Estimation of pKa Values
Before embarking on experimental determination, it is prudent to estimate the expected pKa values based on the parent structures and substituent effects.
| Ionizable Group | Parent Molecule pKa | Substituent Effect | Estimated pKa for Target Molecule |
| Carboxylic Acid | Benzoic Acid (~4.20) | Chlorine is electron-withdrawing, increasing acidity (lowering pKa). | ~3.5 - 4.0 |
| Piperidinium Ion | Piperidine (~11.12)[4] | The substituted benzene ring is electron-withdrawing, decreasing basicity (lowering pKa). | ~10.0 - 10.8 |
This estimation is crucial for selecting the appropriate titrants and designing the pH range for the experiment.
Methodologies for Experimental pKa Determination
Several robust techniques are available for pKa determination.[5][6] The choice of method often depends on the compound's properties, such as solubility, purity, and the presence of a chromophore.
-
Potentiometric Titration: This is the gold standard, offering high accuracy and reliability.[7][8] It involves monitoring the pH of a solution as a titrant of known concentration is added. It is applicable to any ionizable compound and does not require a chromophore.[7]
-
UV-Vis Spectrophotometry: This method relies on the change in the compound's absorbance spectrum as its ionization state changes.[5][9] It is highly sensitive and requires only a small amount of sample but is only applicable if a chromophore is located near the ionization center.[5]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. By measuring the electrophoretic mobility of a compound across a range of pH values, its pKa can be determined.[10][11] This method is advantageous for its low sample consumption and tolerance for impurities.[6][11]
For 2-Chloro-4-piperidinobenzenecarboxylic acid, potentiometric titration is the most direct and universally applicable method, and will be the focus of our detailed protocol.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol is designed to ensure accuracy and reproducibility, incorporating self-validating steps.
Apparatus and Reagents
-
Apparatus:
-
Calibrated pH meter with a resolution of 0.001 pH units.
-
Combination pH electrode (e.g., Ag/AgCl) suitable for aqueous solutions.
-
Automated titrator or a Class A 10 mL burette.
-
Temperature-controlled water bath or jacketed titration vessel.
-
Magnetic stirrer and stir bar.
-
-
Reagents:
-
Analyte Solution: Accurately weighed ~5-10 mg of 2-Chloro-4-piperidinobenzenecarboxylic acid dissolved in ~50 mL of 0.15 M KCl solution. (Note: If solubility is low, a co-solvent like methanol may be used, but the results will be for an apparent pKa, or pKas, which must be corrected back to the aqueous pKa).[7]
-
Titrants: Standardized 0.1 M HCl and 0.1 M NaOH solutions (carbonate-free).
-
Ionic Strength Adjuster: 0.15 M KCl solution. This maintains a constant ionic background, minimizing activity coefficient fluctuations.
-
Calibration Buffers: Certified pH 4.01, 7.00, and 10.01 buffers.
-
Experimental Workflow
The following diagram outlines the comprehensive workflow for the potentiometric titration experiment.
Figure 2: Workflow for pKa determination via potentiometric titration.
Step-by-Step Procedure
-
System Preparation and Validation:
-
Set the temperature of the titration vessel to 25.0 ± 0.1 °C. Temperature control is vital as pKa is temperature-dependent.[5]
-
Calibrate the pH electrode using the pH 4.01, 7.00, and 10.01 buffers. Ensure the electrode slope is within the acceptable range (typically 95-105% of the theoretical Nernstian value). This is a critical self-validation step.
-
Rinse the electrode thoroughly with deionized water and then with the 0.15 M KCl solution.
-
-
Blank Titration (Self-Validating Control):
-
Place 50.0 mL of the 0.15 M KCl solution into the titration vessel.
-
Titrate this "blank" solution with the standardized 0.1 M HCl from a starting pH of ~7 down to ~2.5, and then separately with 0.1 M NaOH up to ~11.5.
-
This step is crucial to correct for the presence of any acidic or basic impurities in the solvent and to determine the volume of titrant needed to titrate the solvent itself.
-
-
Analyte Titration:
-
Prepare the analyte solution as described in section 4.1.
-
Forward Titration (for pKa₁): Add standardized 0.1 M HCl to the analyte solution until the pH is below the estimated pKa₁ (e.g., pH ~2.5). This ensures the molecule is fully in its cationic (H₂A⁺) form.
-
Titrate the solution with standardized 0.1 M NaOH.[8] Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.
-
Continue the titration until the pH is well past the estimated pKa₂ (e.g., pH ~11.5), ensuring both equivalence points are passed.
-
Data Analysis and Interpretation
The raw data from the titration (pH vs. volume of titrant) is plotted to generate a titration curve. The pKa values are determined from the equivalence points (inflection points) on this curve.
-
Locating Equivalence Points: While the equivalence points can be estimated from the steepest part of the curve, a more accurate method is to use derivative plots:
-
First Derivative Plot (ΔpH/ΔV vs. V): This plot shows peaks corresponding to the equivalence points.
-
Second Derivative Plot (Δ²pH/ΔV² vs. V): The equivalence point is where the second derivative crosses the x-axis (changes sign).
-
-
Calculating pKa Values:
-
The pH at the half-equivalence point is equal to the pKa.
-
pKa₁: Determined from the pH at the midpoint between the start of the titration and the first equivalence point.
-
pKa₂: Determined from the pH at the midpoint between the first and second equivalence points.
-
Sample Data Representation
| Titrant Volume (mL) | Measured pH | First Derivative (ΔpH/ΔV) |
| ... | ... | ... |
| 4.90 | 3.65 | 1.25 |
| 4.95 | 3.78 | 2.60 |
| 5.00 | 4.50 | 14.40 (Peak) |
| 5.05 | 5.22 | 2.50 |
| 5.10 | 5.35 | 1.10 |
| ... | ... | ... |
| 9.90 | 10.25 | 1.50 |
| 9.95 | 10.45 | 4.00 |
| 10.00 | 10.95 | 10.00 (Peak) |
| 10.05 | 11.20 | 5.00 |
| 10.10 | 11.30 | 2.00 |
| ... | ... | ... |
From the hypothetical data above, the first equivalence point is at 5.00 mL. The pKa₁ would be the pH at 2.50 mL of added titrant. The second equivalence point is at 10.00 mL. The pKa₂ would be the pH at 7.50 mL (the midpoint between 5.00 and 10.00 mL).
Conclusion
The accurate determination of pKa values is an indispensable component of modern drug development. For a zwitterionic compound like 2-Chloro-4-piperidinobenzenecarboxylic acid, a systematic approach using a robust method such as potentiometric titration is paramount. By adhering to a protocol that emphasizes system validation, precise execution, and rigorous data analysis, researchers can obtain reliable ionization constants. These constants provide foundational knowledge that informs decisions on formulation, predicts ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately contributes to the rational design of safer and more effective pharmaceutical agents.
References
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2000). pH-metric log P 10. Determination of accurate pKa values for zwitterions. Pharmaceutical Research, 17(1), 83-89. (URL not available)
- Traenkle, B., & Bøgesø, K. P. (2002). Determination of pKa values by potentiometric titration. In Pharmaceutical Profiling in Drug Discovery (pp. 257-276). Wiley-VCH. (URL not available)
- Meloun, M., Bordovská, S., & Vrána, A. (2006). A new program for the determination of pKa values from potentiometric titration data. Talanta, 70(3), 543-554. (URL not available)
-
IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. [Link]
-
Manderscheid, M., & Eichinger, T. (2003). Determination of pKa Values by Liquid Chromatography. Journal of Chromatographic Science, 41(7), 323-327. [Link]
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pKa values for a set of commercially available drugs. European Journal of Pharmaceutical Sciences, 22(5), 375-384. (URL not available)
- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. (URL not available)
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. (3rd ed.). Chapman and Hall. (URL not available)
-
LibreTexts. (2024). Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
PubChem. Piperidine. National Center for Biotechnology Information. [Link]
-
Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. [Link]
-
Baena, Y., & Garcia, F. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 282-293. [Link]
-
Šimuniak, R., & Havliš, J. (2015). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 4(2), 112-125. [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. (URL not available)
-
Gluck, S. J., & Cleveland, J. A. (1996). A fast method for pKa determination by capillary electrophoresis. Journal of Chromatography A, 745(1), 131-137. [Link]
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- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. analiza.com [analiza.com]
- 11. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 2-Chloro-4-piperidinobenzenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
2-Chloro-4-piperidinobenzenecarboxylic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as even minute impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. This document provides a comprehensive guide to the purification of 2-Chloro-4-piperidinobenzenecarboxylic acid, offering detailed protocols and the underlying scientific principles for various purification techniques. The methods described herein are designed to be robust and adaptable, allowing for optimization to achieve the desired level of purity for downstream applications in drug discovery and development.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Effective purification begins with a thorough understanding of the potential impurities. While the specific impurity profile will depend on the synthetic route employed, a common approach to synthesizing 2-Chloro-4-piperidinobenzenecarboxylic acid involves the nucleophilic aromatic substitution of a dichlorinated benzoic acid derivative with piperidine.
Potential Impurities May Include:
-
Starting Materials: Unreacted 2,4-dichlorobenzoic acid and excess piperidine.
-
Isomeric Byproducts: Positional isomers formed during the substitution reaction.
-
Over-alkylation Products: Formation of a piperidinyl ester of the carboxylic acid.
-
Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and workup steps.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.
Purification Strategy: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve high purity. The choice of methods will depend on the nature and quantity of the impurities, as well as the desired scale of the purification. The following sections detail three common and effective purification methods for 2-Chloro-4-piperidinobenzenecarboxylic acid: recrystallization, column chromatography, and acid-base extraction.
Method 1: Recrystallization - The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Scientific Principles of Recrystallization:
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High or low solubility of the impurities at all temperatures.
-
A boiling point below the melting point of the target compound.
-
Inertness towards the target compound.
-
Ease of removal from the purified crystals.
Protocol for Recrystallization of 2-Chloro-4-piperidinobenzenecarboxylic acid:
-
Solvent Screening: In small test tubes, assess the solubility of the crude product (approx. 10-20 mg) in a range of solvents (0.5-1.0 mL) at room temperature and upon heating. A promising solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Chloro-4-piperidinobenzenecarboxylic acid and the chosen recrystallization solvent. Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add the solvent in portions to avoid using an excessive amount.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity | Suitability Notes |
| Water | 100 | 80.1 | High | Potential for zwitterion formation. Solubility likely low. |
| Ethanol | 78 | 24.6 | High | Good starting point. May require a co-solvent. |
| Isopropanol | 82 | 19.9 | Medium | Similar to ethanol, good for polar compounds. |
| Acetone | 56 | 21.0 | Medium | Good solvent for many organic compounds. |
| Ethyl Acetate | 77 | 6.0 | Medium | Lower polarity, may be effective for less polar impurities. |
| Toluene | 111 | 2.4 | Low | Unlikely to be a good single solvent, but could be part of a system. |
This table provides a starting point for solvent screening. The optimal solvent or solvent system must be determined empirically.
Method 2: Column Chromatography - For High-Resolution Separation
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. It is particularly useful for separating closely related impurities.
Scientific Principles of Column Chromatography:
The separation is based on the equilibrium between the analyte adsorbed on the stationary phase (typically silica gel) and dissolved in the mobile phase (an eluting solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly. For an acidic compound like 2-Chloro-4-piperidinobenzenecarboxylic acid, the basic piperidine nitrogen can lead to tailing on silica gel. This can often be mitigated by adding a small amount of a polar, acidic modifier to the mobile phase.
Protocol for Column Chromatography of 2-Chloro-4-piperidinobenzenecarboxylic acid:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a chromatography column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common starting point for a compound of this nature would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC or HPLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Experimental Workflow: Column Chromatography```dot
Caption: Decision tree for purification via acid-base extraction.
Purity Assessment
After purification, the purity of the 2-Chloro-4-piperidinobenzenecarboxylic acid should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can detect impurities with different chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 2-Chloro-4-piperidinobenzenecarboxylic acid is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method will depend on the specific impurities present and the desired level of purity. A systematic approach, involving initial impurity profiling followed by the selection and optimization of one or more of the techniques described in this guide—recrystallization, column chromatography, and acid-base extraction—will enable the researcher to obtain a high-purity material suitable for further development. It is crucial to remember that the protocols provided here are starting points and may require optimization for specific applications.
References
-
General Organic Chemistry Laboratory Techniques. Available at: [Link] (This is a general reference for the principles of the techniques described).
- Purification of Laboratory Chemicals, Eighth Edition. W. L. F. Armarego and Christina Li Lin Chai. Elsevier, 2017.
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. B. S. Furniss, A. J. Hannaford, P. W. G. Smith, A. R. Tatchell. Prentice Hall, 1989. (A classic text with detailed experimental procedures).
Application Notes and Protocols: The Versatile Reactivity of the Chloro Substituent in 2-Chloro-4-piperidinobenzenecarboxylic Acid
Introduction: Unlocking the Synthetic Potential of a Key Building Block
2-Chloro-4-piperidinobenzenecarboxylic acid is a valuable scaffold in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a piperidine ring, and a reactive chloro substituent, offers a multitude of synthetic handles for molecular elaboration. The chloro group, positioned ortho to the carboxylic acid and para to the electron-donating piperidine, exhibits a nuanced reactivity profile. This guide provides an in-depth exploration of key reactions involving this chloro substituent, offering both mechanistic insights and detailed, field-proven protocols for its transformation. Understanding and harnessing the reactivity of this chloro group is paramount for researchers aiming to synthesize novel derivatives with tailored properties.
The electron-withdrawing nature of the carboxylic acid group, coupled with the potential for coordination to metal catalysts, and the electron-donating character of the piperidine moiety, creates a unique electronic environment at the C-2 position. This electronic interplay governs the feasibility and outcome of various transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document will serve as a comprehensive resource for scientists engaged in the synthesis and derivatization of this important molecular framework.
Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of the Chloro Group
The chloro substituent on the electron-deficient aromatic ring of 2-Chloro-4-piperidinobenzenecarboxylic acid is susceptible to nucleophilic aromatic substitution (SNAr). This reaction class provides a direct and often atom-economical route to introduce a variety of functionalities, particularly nitrogen and oxygen-based nucleophiles.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized Meisenheimer complex. The presence of the ortho-carboxylic acid group can influence the reaction rate by stabilizing this intermediate through intramolecular hydrogen bonding or by acting as a directing group. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The success of SNAr is highly dependent on the nucleophilicity of the attacking species and the reaction conditions employed.
Diagram: Generalized SNAr Mechanism
The Strategic Application of 2-Chloro-4-piperidinobenzenecarboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the 2-Chloro-4-piperidinobenzenecarboxylic acid scaffold in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, its constituent fragments—the chloro-substituted aromatic ring, the piperidine moiety, and the carboxylic acid group—are prevalent in a vast number of approved drugs and clinical candidates. This guide will, therefore, extrapolate from established principles and related compounds to provide a robust framework for its application. We will delve into the rationale behind its design, propose synthetic strategies, and outline detailed protocols for its biological evaluation.
Part 1: The Molecular Architecture - A Triad of Pharmacophoric Importance
The 2-Chloro-4-piperidinobenzenecarboxylic acid scaffold is a compelling starting point for a drug discovery program due to the distinct and synergistic roles of its three key components. The strategic placement of these groups suggests potential interactions with a variety of biological targets.
-
The 2-Chloro-Substituted Benzene Ring: The presence of a chlorine atom on the aromatic ring is a common feature in many pharmaceuticals.[1][2] It can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The chloro group is electron-withdrawing, which can affect the pKa of the carboxylic acid and the basicity of the piperidine nitrogen. Furthermore, it can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its position ortho to the carboxylic acid can induce a specific conformational preference, which can be crucial for activity.
-
The Piperidine Moiety: The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, found in numerous CNS-active drugs, antihistamines, and enzyme inhibitors.[3] It serves as a versatile scaffold that can be functionalized to explore the surrounding chemical space of a binding pocket. The nitrogen atom can act as a basic center, forming ionic interactions or hydrogen bonds, which are often key to target engagement.
-
The Carboxylic Acid Group: The carboxylic acid is a classic functional group in drug design, often acting as a bioisostere for phosphate groups or serving as a key hydrogen bond donor and acceptor. It can also form strong ionic interactions with positively charged residues like lysine and arginine in a protein's active site. Many non-steroidal anti-inflammatory drugs (NSAIDs), for instance, feature a carboxylic acid as a critical component for their mechanism of action.
The combination of these three motifs in the specified arrangement suggests a molecule designed to interact with targets that have a combination of hydrophobic, polar, and charged pockets.
Part 2: Proposed Therapeutic Applications and Biological Targets
Based on the structural features and a survey of related compounds, we propose that the 2-Chloro-4-piperidinobenzenecarboxylic acid scaffold could be a promising starting point for the development of inhibitors for several classes of enzymes and receptors. One particularly compelling application is in the development of inhibitors of aldo-keto reductases (AKRs) , a family of enzymes implicated in cancer and inflammatory diseases. For instance, inhibitors of AKR1C3 are of significant interest for the treatment of prostate and breast cancers.[4] Many known AKR1C3 inhibitors are carboxylic acids.[4]
Another potential application is in the development of modulators of G-protein coupled receptors (GPCRs) , where the piperidine moiety can interact with the transmembrane domains and the carboxylic acid can anchor the ligand to the extracellular loops.
For the purpose of this guide, we will focus on the development of this scaffold as a potential inhibitor of a hypothetical kinase , a major class of drug targets in oncology. The rationale is that the piperidine could occupy the solvent-exposed region, while the chlorobenzoic acid part could interact with the hinge region or other key residues in the ATP-binding pocket.
Hypothetical Kinase Inhibition Pathway
Below is a conceptual diagram illustrating how a derivative of 2-Chloro-4-piperidinobenzenecarboxylic acid might inhibit a kinase, preventing the phosphorylation of a substrate protein and thereby blocking a signaling cascade involved in cell proliferation.
Caption: Proposed mechanism of kinase inhibition.
Part 3: Synthetic Protocols
The synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid and its derivatives can be approached through several established synthetic routes. Below is a proposed synthetic scheme, followed by a detailed experimental protocol.
Proposed Synthetic Pathway
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Chloro-Substituted Aromatic Carboxylic Acids in the Synthesis of Bioactive Molecules: A Case Study on a Key Intermediate for the Factor XIa Inhibitor Milvexian
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Halogenated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly chlorine, into molecular scaffolds is a time-honored and highly effective strategy for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Chloro-substituted aromatic and heteroaromatic carboxylic acids, such as the queried 2-Chloro-4-piperidinobenzenecarboxylic acid, represent a class of versatile building blocks. The presence of the chlorine atom can influence lipophilicity, metabolic stability, and binding interactions with target proteins, while the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation.
While specific, publicly available protocols detailing the direct use of 2-Chloro-4-piperidinobenzenecarboxylic acid are limited, the principles of its application can be effectively illustrated through the synthesis of structurally related and therapeutically significant molecules. This application note will, therefore, focus on the synthesis of a key intermediate for Milvexian (BMS-986177) , a potent and orally bioavailable inhibitor of Factor XIa (FXIa) currently in late-stage clinical development for the prevention and treatment of thromboembolic disorders. [1][2]The synthesis of the 4-chloro-1,2,3-triazole side chain of Milvexian showcases several key chemical transformations and strategic considerations that are broadly applicable to the use of chloro-substituted heterocyclic intermediates in the synthesis of complex bioactive molecules. [3]
The Role of Factor XIa Inhibition in Antithrombotic Therapy
Factor XIa is a serine protease that plays a crucial role in the amplification of thrombin generation in the coagulation cascade. [1]Inhibition of FXIa is a promising therapeutic strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to currently available anticoagulants. [3]Milvexian is a macrocyclic inhibitor of FXIa that has demonstrated excellent antithrombotic efficacy in preclinical models. [1][4]The synthesis of this complex molecule relies on the efficient preparation of its key building blocks, including a 4-chloro-1,2,3-triazole-containing side chain.
Synthesis of the 4-Chloro-1,2,3-triazole Side Chain of Milvexian: An Illustrative Protocol
The following multi-step synthesis for a key 4-chloro-1,2,3-triazole intermediate of Milvexian has been adapted from the process chemistry literature, highlighting a scalable and efficient route. [3]
Overall Synthetic Scheme
Caption: Synthetic workflow for the 4-chloro-1,2,3-triazole intermediate of Milvexian.
Experimental Protocols
Step 1: Suzuki Coupling
Rationale: This step constructs the core biaryl system of the intermediate. The Suzuki coupling is a robust and widely used cross-coupling reaction for the formation of C-C bonds. The use of a palladium catalyst, a suitable base, and a mixed solvent system is crucial for achieving high yields and clean conversion.
Protocol:
-
To a solution of 2-bromo-5-methoxyaniline (1.0 equiv) and 4-(trimethylsilyl)phenylboronic acid (1.2 equiv) in a 2:1 mixture of THF and water, add K₂CO₃ (3.0 equiv).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.02 equiv) to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl amine intermediate.
Step 2: Azidation and Click Cycloaddition
Rationale: This one-pot, two-step sequence first converts the aniline to an in-situ generated azide, which then undergoes a [3+2] cycloaddition with trimethylsilylacetylene to form the triazole ring. This "click chemistry" approach is highly efficient and regioselective, providing the 1,4-disubstituted triazole isomer. [5] Protocol:
-
Dissolve the biaryl amine intermediate from Step 1 (1.0 equiv) in acetonitrile.
-
Add tert-butyl nitrite (1.5 equiv) and trimethylsilyl azide (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add trimethylsilylacetylene (1.2 equiv) and a copper(I) catalyst, such as CuI (0.1 equiv), to the mixture.
-
Stir at room temperature for 16 hours.
-
Quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude 4-trimethylsilyl-1,2,3-triazole intermediate is often of sufficient purity to be carried forward to the next step.
Step 3: Chlorination
Rationale: This step introduces the key chlorine atom onto the triazole ring. N-chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich heterocycles. The trimethylsilyl group at the 4-position directs the chlorination to this position and is subsequently cleaved during the reaction.
Protocol:
-
Dissolve the 4-trimethylsilyl-1,2,3-triazole intermediate from Step 2 (1.0 equiv) in acetonitrile.
-
Add N-chlorosuccinimide (1.1 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the chlorinated triazole intermediate.
Step 4: Demethylation
Rationale: The final step in this sequence is the deprotection of the methoxy group to reveal the free phenol, which is a key functional group for subsequent coupling reactions in the total synthesis of Milvexian. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.
Protocol:
-
Dissolve the chlorinated triazole intermediate from Step 3 (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add a solution of BBr₃ (1.2 equiv) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization to obtain the final 4-chloro-1,2,3-triazole intermediate as a solid. [3]
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-bromo-5-methoxyaniline | 4-(trimethylsilyl)phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Biaryl amine | >85% |
| 2 | Biaryl amine | tBuONO, TMS-azide, TMS-acetylene, CuI | 4-trimethylsilyl-1,2,3-triazole | >90% |
| 3 | 4-trimethylsilyl-1,2,3-triazole | N-chlorosuccinimide (NCS) | 4-chloro-1,2,3-triazole | >95% |
| 4 | 4-chloro-1,2,3-triazole | Boron tribromide (BBr₃) | Final Intermediate | >90% |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Conclusion
The synthesis of the 4-chloro-1,2,3-triazole side chain of Milvexian serves as a compelling case study for the strategic use of chloro-substituted heterocyclic building blocks in the construction of complex, bioactive molecules. While a direct synthetic protocol for the originally queried 2-Chloro-4-piperidinobenzenecarboxylic acid was not identified in the public domain, the principles of leveraging halogenated intermediates for their unique reactivity and influence on molecular properties are clearly demonstrated in this example. The multi-step synthesis presented here employs several cornerstone reactions of modern organic chemistry, including Suzuki coupling and "click" chemistry, providing a robust and scalable route to a key pharmaceutical intermediate. This application note underscores the importance of such building blocks and synthetic strategies in the ongoing quest for novel therapeutics.
References
Sources
- 1. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news.bms.com [news.bms.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of synthetic chemistry in the discovery of milvexian: An investigational next-generation antithrombotic therapy - American Chemical Society [acs.digitellinc.com]
- 5. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
"troubleshooting low yield in 2-Chloro-4-piperidinobenzenecarboxylic acid synthesis"
Welcome to the technical support center for the synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may be facing in your experiments.
Question 1: My yield of 2-Chloro-4-piperidinobenzenecarboxylic acid is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors, primarily related to incomplete reaction, side reactions, or product loss during workup. Let's break down the possibilities based on the likely synthetic routes.
Scenario A: You are using a Nucleophilic Aromatic Substitution (SNAr) route (e.g., from 2,4-dichlorobenzoic acid and piperidine).
The SNAr reaction is a probable and direct method for this synthesis. However, the reactivity of aryl chlorides can be sluggish.
-
Incomplete Reaction:
-
Insufficient Thermal Energy: The reaction may require higher temperatures or longer reaction times to proceed to completion. The presence of two electron-withdrawing groups (the second chlorine and the carboxylic acid) on the benzene ring activates it towards nucleophilic attack, but high activation energy can still be a hurdle.[1][2]
-
Suboptimal Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the intermediate Meisenheimer complex.[3] Insolubility of reactants can severely hamper the reaction rate.
-
Inappropriate Base: A base is typically required to neutralize the HCl generated during the reaction. Common bases include excess piperidine, triethylamine, or inorganic bases like K₂CO₃ or Na₂CO₃. The base must be strong enough to drive the reaction forward but not so strong as to cause unwanted side reactions.
-
-
Side Reactions:
-
Formation of Isomers: While substitution at the 4-position is electronically favored due to resonance stabilization of the negative charge in the Meisenheimer intermediate by the ortho-chloro and para-carboxyl groups, some substitution at the 2-position might occur, leading to the formation of 4-chloro-2-piperidinobenzenecarboxylic acid.[1]
-
Dehalogenation: Under certain conditions, especially at high temperatures and with specific bases, reductive dehalogenation can occur, leading to byproducts like 4-piperidinobenzenecarboxylic acid or 2-chlorobenzoic acid.[4]
-
Troubleshooting Steps for SNAr:
-
Increase Reaction Temperature and Time: Monitor your reaction by TLC or LC-MS. If you observe unreacted starting material even after a prolonged period, consider incrementally increasing the reaction temperature.
-
Solvent Screening: If solubility is an issue, try different aprotic polar solvents. DMF is often a good starting point.[3]
-
Optimize Base: If using an amine base, ensure at least two equivalents are used (one to react and one to act as the acid scavenger). If using an inorganic base, ensure it is finely powdered and well-stirred.
-
Purification: Carefully analyze your crude product by NMR and LC-MS to identify any major impurities, which can guide further optimization of the reaction conditions to minimize their formation.
Scenario B: You are using a Buchwald-Hartwig Amination route (e.g., from 2-chloro-4-bromobenzenecarboxylic acid and piperidine).
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is a complex catalytic cycle sensitive to various parameters.
-
Catalyst Inactivity:
-
Poor Pre-catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) pre-catalyst.[5]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required for the amination of aryl chlorides.[6]
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst decomposition.
-
-
Inhibition of Catalysis:
-
Impure Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
Incorrect Base: Strong, non-coordinating bases like NaOt-Bu, K₃PO₄, or LHMDS are typically used. The choice of base can significantly impact the reaction outcome.
-
Troubleshooting Steps for Buchwald-Hartwig Amination:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Screen Catalysts and Ligands: If your current system is not working, try a different palladium pre-catalyst and a variety of bulky phosphine ligands.
-
Vary the Base: The choice of base can be critical. Screen different bases to find the optimal one for your specific substrate combination.
-
Check Reagent Purity: Use freshly opened, high-purity reagents and anhydrous solvents.
Question 2: I have obtained my product, but it is difficult to purify. What are some common impurities and how can I remove them?
Purification can indeed be challenging due to the similar polarities of the product and potential byproducts.
-
Common Impurities:
-
Unreacted Starting Materials: 2,4-dichlorobenzoic acid or 2-chloro-4-bromobenzoic acid.
-
Isomeric Byproducts: 4-chloro-2-piperidinobenzenecarboxylic acid.
-
Dehalogenated Byproducts: 4-piperidinobenzenecarboxylic acid or 2-chlorobenzenecarboxylic acid.
-
Piperidine Salts: If an excess of piperidine is used, it can form salts that may be difficult to remove.
-
Purification Strategies:
-
Acid-Base Extraction: The carboxylic acid functionality of your product allows for selective extraction.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to remove excess piperidine.
-
Extract the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) to deprotonate your carboxylic acid product and transfer it to the aqueous layer. Your starting materials and non-acidic impurities will remain in the organic layer.
-
Carefully acidify the aqueous layer with cold 1M HCl to precipitate your pure product.
-
Filter, wash with cold water, and dry the solid product.
-
-
Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective.
-
Column Chromatography: This is a more labor-intensive but often effective method. A silica gel column with a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) can be used. The addition of a small amount of acetic acid to the eluent can help to improve the peak shape of carboxylic acids.
Question 3: My reaction starts but then stalls before all the starting material is consumed. What could be the cause?
A stalling reaction often points to catalyst deactivation or a change in reaction conditions.
-
Possible Causes:
-
Catalyst Decomposition (Buchwald-Hartwig): As mentioned, the palladium catalyst can be sensitive to air and impurities.
-
Product Inhibition: In some cases, the product itself can coordinate to the catalyst and inhibit its activity.
-
Change in pH: In SNAr reactions, the generation of HCl can lower the pH of the reaction mixture, protonating the piperidine nucleophile and reducing its nucleophilicity. This is why a base is essential.
-
Precipitation of Reagents: A reactant or the base may precipitate out of the solution as the reaction progresses, effectively stopping the reaction.
-
Troubleshooting a Stalled Reaction:
-
Add More Catalyst: In a Buchwald-Hartwig reaction, if you suspect catalyst deactivation, adding a fresh portion of the catalyst and ligand may restart the reaction.
-
Check Base Solubility and Amount: Ensure your base is soluble and present in a sufficient amount to neutralize the acid produced throughout the reaction.
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maintain homogeneity.
-
Re-evaluate Solvent: If precipitation is observed, a different solvent or a co-solvent system may be necessary to keep all components in solution.
Frequently Asked Questions (FAQs)
-
Q1: What is the most promising starting material for this synthesis?
-
For a direct, one-step process, 2,4-dichlorobenzoic acid is a good starting point via an SNAr reaction with piperidine. For a potentially higher-yielding but more complex approach, 2-chloro-4-bromobenzoic acid could be used in a Buchwald-Hartwig amination, which is often more efficient for aryl chlorides.
-
-
Q2: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) to get good separation between your starting material, product, and any major byproducts. Staining with an appropriate indicator (e.g., potassium permanganate) may be necessary for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful technique that can provide more detailed information about the composition of your reaction mixture.
-
-
Q3: Are there any safety precautions I should be aware of?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Piperidine is a flammable and corrosive liquid with a strong odor. Handle it with care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.
-
Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Experimental Protocols
The following are representative protocols that may require optimization for your specific laboratory conditions.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Materials:
-
2,4-Dichlorobenzenecarboxylic acid
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add piperidine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
Materials:
-
2-Chloro-4-bromobenzoic acid
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOt-Bu (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the 2-chloro-4-bromobenzoic acid (1.0 eq) and anhydrous, degassed toluene.
-
Add piperidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using the acid-base extraction procedure described in the purification section, followed by recrystallization if necessary.
-
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism for the synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid.
Troubleshooting Workflow: Low Yield
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Growth yield increase linked to reductive dechlorination in a defined 3-chlorobenzoate degrading methanogenic coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-piperidinobenzenecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to facilitate a successful and optimized synthesis.
Introduction to the Synthesis
The synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid typically involves the reaction of 2,4-dichlorobenzoic acid with piperidine. This transformation can be approached through two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on the desired reaction conditions, available resources, and optimization priorities.
This guide will explore both pathways, providing a framework for reaction optimization and troubleshooting common issues you may encounter.
Visualizing the Synthetic Pathways
Caption: Figure 1: Overview of Synthetic Pathways for 2-Chloro-4-piperidinobenzenecarboxylic acid.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My reaction is showing low or no conversion of the starting material, 2,4-dichlorobenzoic acid. What are the likely causes and how can I improve it?
A1: Low or no conversion is a common issue that can stem from several factors, depending on the chosen synthetic route.
For SNAr Reactions:
-
Insufficient Reaction Temperature: SNAr reactions often require high temperatures to overcome the activation energy for the initial nucleophilic attack.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Employ a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.
-
-
Weak Base: A base is required to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, which can influence its reactivity.
-
Solution: Use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
For Buchwald-Hartwig Amination:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state.
-
Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0). This can often be achieved by the phosphine ligand and the amine itself. Alternatively, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst.
-
-
Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle.
-
Solution: For the amination with a secondary amine like piperidine, ligands such as Xantphos or RuPhos are often effective.[1] If steric hindrance is a concern, a bulkier ligand might be necessary. It is advisable to screen a small panel of ligands to identify the most suitable one for this specific transformation.
-
-
Incompatible Base: The base is critical for the deprotonation of the amine.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig reactions.[2]
-
Q2: I am observing the formation of a significant amount of the undesired regioisomer, 4-chloro-2-piperidinobenzenecarboxylic acid. How can I improve the regioselectivity?
A2: The formation of the 2-substituted isomer is a key challenge in this synthesis. The chlorine atom at the 4-position is generally more activated towards nucleophilic substitution due to the electron-withdrawing effect of the para-carboxylic acid group. However, the ortho-chlorine can also react.
-
Understanding the Selectivity: The regioselectivity is a result of a combination of electronic and steric factors. The carboxylic acid group activates the para-position electronically, making it more susceptible to nucleophilic attack.[3][4]
-
Optimizing for 4-Substitution (SNAr):
-
Lower Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Steric Hindrance: While piperidine is not exceptionally bulky, using a bulkier nucleophile (if the project allows) would favor attack at the less sterically hindered 4-position.
-
-
Optimizing for 4-Substitution (Buchwald-Hartwig):
-
Ligand Choice: The choice of ligand can significantly influence regioselectivity. Bulky ligands can sterically hinder the approach of the catalyst to the more crowded 2-position, thus favoring reaction at the 4-position. Experiment with ligands of varying steric bulk.
-
Q3: My reaction is producing a disubstituted byproduct where both chlorine atoms have been replaced by piperidine. How can I minimize this?
A3: The formation of the disubstitution product is more likely under forcing reaction conditions.
-
Control Stoichiometry: Use a controlled amount of piperidine, typically 1.0 to 1.2 equivalents relative to 2,4-dichlorobenzoic acid. A large excess of the amine will drive the reaction towards disubstitution.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired monosubstituted product is maximized. Prolonged reaction times and high temperatures will favor the formation of the disubstituted byproduct.
Q4: I am having difficulty purifying the final product. What is a recommended purification strategy?
A4: The purification of 2-Chloro-4-piperidinobenzenecarboxylic acid can be achieved through a series of steps.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent like DMF or DMSO was used, it can be diluted with water and extracted with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Acidification: The product is a carboxylic acid, which will likely be in its salt form in the presence of the base used in the reaction. To isolate the product, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. The carboxylic acid should precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system. A mixture of ethanol and water or isopropanol and water is often a good starting point for aminobenzoic acids.
-
Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape is recommended.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic method, SNAr or Buchwald-Hartwig amination, is generally preferred for this synthesis?
A1: The choice depends on several factors.
-
SNAr: This is often the simpler and more cost-effective method as it does not require expensive metal catalysts and ligands.[2] However, it typically requires higher reaction temperatures and may suffer from lower yields and selectivity.
-
Buchwald-Hartwig Amination: This method is generally more versatile and can be performed under milder conditions with higher yields and selectivity.[5] The trade-off is the cost and sensitivity of the palladium catalyst and phosphine ligands. For substrates that are not highly activated towards SNAr, the Buchwald-Hartwig approach is often superior.
Q2: What are the recommended starting conditions for a small-scale test reaction?
A2: Here are some suggested starting points for a 1 mmol scale reaction:
Proposed SNAr Protocol:
| Parameter | Recommended Value |
| 2,4-Dichlorobenzoic Acid | 1.0 mmol |
| Piperidine | 1.2 mmol |
| Base (K₂CO₃) | 2.5 mmol |
| Solvent (DMF) | 3-5 mL |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |
Proposed Buchwald-Hartwig Protocol:
| Parameter | Recommended Value |
| 2,4-Dichlorobenzoic Acid | 1.0 mmol |
| Piperidine | 1.2 mmol |
| Pd Precatalyst (e.g., XPhos Pd G3) | 1-5 mol% |
| Base (NaOtBu) | 1.5 mmol |
| Solvent (Toluene or Dioxane) | 3-5 mL |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) |
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate with a drop of acetic acid) to separate the starting material, product, and any byproducts. Visualize the spots under UV light. The product, being more polar than the starting material, should have a lower Rf value.
-
LC-MS: This technique provides more definitive information about the conversion and the formation of byproducts by giving the mass of the components in the reaction mixture.
Q4: What are the safety precautions I should take when running these reactions?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Piperidine is a flammable and corrosive liquid. 2,4-Dichlorobenzoic acid is an irritant. Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Solvents: DMF, DMSO, toluene, and dioxane are flammable and have associated health risks.
-
High Temperatures: Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for optimizing the synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid.
Caption: Figure 2: Workflow for Reaction Optimization of 2-Chloro-4-piperidinobenzenecarboxylic acid synthesis.
References
-
PubChem. 2,4-Dichlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Gong, X. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
ResearchGate. Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. [Link]
-
MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals. [Link]
-
Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
- Google Patents. Method for preparing p-aminobenzoic acid.
-
Minnaard, A. J. The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
- Google Patents.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. 4-Amino-2-chlorobenzoic acid. PubChem. [Link]
-
Royal Society of Chemistry. Palladium(ii)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines. Chemical Communications. [Link]
-
YouTube. introduction to regioselectivity in aromatic reactions. [Link]
- Google Patents. Method for preparing p-aminobenzoic acid.
-
Massachusetts Institute of Technology. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]
-
MDPI. The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. C — Journal of Carbon Research. [Link]
-
SciSpace. The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. [Link]
-
ResearchGate. Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. [Link]
-
YouTube. Para-Aminobenzoic Acid (PABA) - CHEM 342L. [Link]
Sources
- 1. scispace.com [scispace.com]
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"improving the solubility of 2-Chloro-4-piperidinobenzenecarboxylic acid for biological assays"
Technical Support Center
Guide: Improving the Solubility of 2-Chloro-4-piperidinobenzenecarboxylic Acid for Biological Assays
Introduction
Welcome to the technical support guide for 2-Chloro-4-piperidinobenzenecarboxylic acid. Researchers frequently encounter challenges with the poor aqueous solubility of this compound, a common issue for molecules possessing a rigid, hydrophobic core.[1] This guide provides a series of troubleshooting steps and detailed protocols designed to help you achieve and maintain the solubility of this compound, ensuring the accuracy and reproducibility of your biological assay data. The core of the problem lies in the molecule's zwitterionic character—possessing both an acidic carboxylic acid group and a basic piperidino group—which results in minimal solubility at its isoelectric point and a high propensity to precipitate in neutral aqueous buffers.
Section 1: Understanding the Molecule's Behavior
The solubility of 2-Chloro-4-piperidinobenzenecarboxylic acid is fundamentally governed by its chemical structure. Understanding these components is the first step in troubleshooting.
| Structural Feature | Chemical Nature | Impact on Aqueous Solubility |
| Carboxylic Acid (-COOH) | Acidic | Poorly soluble in its protonated (neutral) form. Becomes highly soluble when deprotonated to the carboxylate salt (-COO⁻) at pH values above its pKa (typically pKa 3-5).[2][3] |
| Piperidino Group | Basic (Tertiary Amine) | Poorly soluble in its free base (neutral) form. Becomes more soluble when protonated (-NH⁺-) at pH values below the pKa of its conjugate acid (typically pKa 9-11). |
| Chlorinated Benzene Ring | Hydrophobic, Aromatic | This large, non-polar core significantly decreases water solubility and is the primary driver for using organic co-solvents.[4] |
This dual acidic/basic nature means the compound's solubility is highly dependent on pH.[5] At a physiological pH of ~7.4, the carboxylic acid is deprotonated (negatively charged) and the piperidine is protonated (positively charged), creating a zwitterion that can still have low solubility. Our strategy must therefore focus on either preventing the compound from precipitating from a supersaturated state or shifting the pH to create a more soluble salt form.
Ionization States of 2-Chloro-4-piperidinobenzenecarboxylic acid
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 2-Chloro-4-piperidinobenzenecarboxylic acid.
FAQ 1: My compound will not dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the standard first step?
This is the expected behavior for this class of compound. The universally accepted starting point in drug discovery is to prepare a concentrated stock solution in a water-miscible organic solvent.[6]
Answer: Prepare a 10-20 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is a powerful polar aprotic solvent that is highly effective at disrupting the crystal lattice of organic compounds. It allows you to create a concentrated stock that can then be diluted into your aqueous assay buffer to achieve the desired final concentration.[7][8] This method is standard for high-throughput screening and general bioassay procedures.[9]
(See Section 3, Protocol 1 for a detailed methodology.)
FAQ 2: I successfully made a DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous buffer. What should I do?
This indicates that the final compound concentration in your assay exceeds its thermodynamic solubility limit in the final buffer composition. The small amount of DMSO carried over is insufficient to keep it in solution.
Answer: Follow a systematic troubleshooting workflow. The goal is to create a kinetically stable supersaturated solution or to increase the compound's intrinsic solubility in the final buffer.
Troubleshooting Workflow: Compound Precipitation from DMSO Stock
Recommended Solutions:
-
Reduce Final Concentration: The simplest solution. Determine if your experiment can yield meaningful data at a lower concentration where the compound remains soluble.
-
Optimize Final DMSO Concentration: Most cell-based assays can tolerate 0.1-0.5% DMSO, while some enzymatic assays can tolerate up to 1%. Ensure you are using the highest permissible percentage for your system, but be aware that DMSO itself can inhibit biological targets.[10][11]
-
Employ pH Modification (Recommended): This is the most effective strategy for this specific molecule. By creating a slightly basic intermediate dilution, you convert the carboxylic acid to its highly soluble salt form, which is less likely to precipitate upon final dilution.[3][] See Protocol 3 for a step-by-step guide.
-
Consider Solubilizing Excipients (Advanced): If the above methods fail, cyclodextrins can be used. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the non-polar part of your compound and increase its apparent aqueous solubility.[13][14][] This requires more extensive validation to ensure the cyclodextrin itself does not interfere with the assay.
FAQ 3: My assay is sensitive to all organic solvents. How can I prepare a stock solution without DMSO?
Answer: You can prepare an aqueous stock solution by converting the compound to its sodium salt.
-
Causality: By adding a strong base like sodium hydroxide (NaOH), you deprotonate the carboxylic acid, forming the sodium 2-chloro-4-piperidinobenzenecarboxylate salt. This salt form has significantly higher aqueous solubility than the parent compound.[2]
-
Procedure:
-
Weigh the compound into a sterile microfuge tube.
-
Add a small volume of water (e.g., 50% of the final desired volume).
-
While vortexing, add 100 mM NaOH dropwise until the solid fully dissolves.
-
Use a pH meter to carefully adjust the pH to a desired level (e.g., 8.0) using dilute HCl and NaOH. Be cautious, as lowering the pH too much may cause re-precipitation.
-
Add buffer components and bring the solution to its final volume with water.
-
Sterile-filter the final stock solution.
-
FAQ 4: What are the best practices for storing my DMSO stock solution to prevent precipitation over time?
Answer: Store stocks at -20°C or -80°C in small, single-use aliquots.
-
Causality: Repeated freeze-thaw cycles can cause compounds to fall out of solution. Furthermore, DMSO is hygroscopic (absorbs water from the air), and absorbed water can dramatically decrease the solubility of your compound in the stock vial over time.[11] Aliquoting minimizes both of these issues.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Standard 10 mM DMSO Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution.[16][17]
-
Calculate Mass: Determine the mass of 2-Chloro-4-piperidinobenzenecarboxylic acid needed for your desired volume and concentration (Molecular Weight: 255.72 g/mol ).
-
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 255.72 g/mol = 0.00256 g = 2.56 mg.
-
-
Weigh Compound: Accurately weigh the compound into a sterile, appropriate-sized glass vial or microfuge tube.
-
Add Solvent: Add 100% anhydrous, molecular biology-grade DMSO to just under the final desired volume.
-
Solubilize: Vortex vigorously for 1-2 minutes. If necessary, sonicate the sample in a water bath for 5-10 minutes to ensure complete dissolution.[9]
-
Adjust to Final Volume: Once fully dissolved, add DMSO to reach the final target volume.
-
Store: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution from DMSO Stock for IC50 Determination
This protocol details the direct dilution method, which is often sufficient for many assays.[9]
-
Prepare Intermediate Plate: In a 96-well plate (the "intermediate plate"), add your DMSO stock to the first well. Then, perform serial dilutions (e.g., 1:3 or 1:5) across the plate using 100% DMSO. This creates a plate with a range of compound concentrations, all in DMSO.
-
Transfer to Assay Plate: Using a multichannel pipette, transfer a small, fixed volume (e.g., 1 µL) from each well of the intermediate plate to the corresponding wells of your final assay plate, which already contains the assay buffer and reagents.
-
Mix and Incubate: Mix the assay plate thoroughly but gently (e.g., by tapping or using a plate shaker) to disperse the compound. Proceed with your assay incubation.
-
Causality: This method minimizes the time the compound spends at a high concentration in an aqueous environment, reducing the chance of precipitation.[9] By adding a very small volume of concentrated DMSO stock directly to the bulk assay medium, you favor rapid dispersion.
Protocol 3: Enhanced Aqueous Dilution using pH Adjustment (Troubleshooting Method)
Use this protocol when direct dilution (Protocol 2) results in precipitation.
-
Prepare DMSO Stock: Prepare a 10 mM stock in 100% DMSO as described in Protocol 1.
-
Prepare Intermediate Basic Buffer: Prepare a simple, sterile buffer such as 20 mM Tris or HEPES at pH 8.5.
-
Create Intermediate Dilution: Create a 10X final concentration intermediate solution. For example, to achieve a final assay concentration of 10 µM, dilute your 10 mM DMSO stock 1:100 into the pH 8.5 buffer to create a 100 µM intermediate solution.
-
Example: 2 µL of 10 mM DMSO stock + 198 µL of pH 8.5 buffer.
-
-
Vortex Immediately: Vortex the intermediate dilution vigorously for 30 seconds. The slightly basic pH will help form the soluble carboxylate salt and prevent immediate precipitation.
-
Final Dilution: Immediately add this 100 µM intermediate solution to your final assay plate at a 1:10 ratio (e.g., 20 µL of intermediate into 180 µL of assay buffer). The final pH will be dominated by your main assay buffer, but the compound will have been pre-solubilized in a more favorable state.
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Technical Support Center: NMR Peak Assignment for 2-Chloro-4-piperidinobenzenecarboxylic acid
Welcome to the technical support center for NMR analysis of 2-Chloro-4-piperidinobenzenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning the 1H and 13C NMR spectra of this molecule. Here, we address common peak assignment issues through a series of troubleshooting guides and frequently asked questions, grounded in established spectroscopic principles.
Introduction to the Molecule and its NMR Challenges
2-Chloro-4-piperidinobenzenecarboxylic acid presents a unique set of challenges for NMR spectral interpretation. The molecule's structure, featuring an electron-withdrawing chloro group, an electron-donating piperidino group, and a carboxylic acid, leads to a complex interplay of electronic effects that influence the chemical shifts of the aromatic protons. Furthermore, the potential for restricted rotation, pH sensitivity, and solvent interactions can introduce additional spectral complexities such as peak broadening and overlapping signals.
This guide will provide you with the foundational knowledge and practical troubleshooting steps to confidently assign the NMR spectra of this compound and related derivatives.
Troubleshooting Guide: Common NMR Issues and Solutions
This section addresses specific problems you may encounter during the NMR analysis of 2-Chloro-4-piperidinobenzenecarboxylic acid.
Question 1: Why are the aromatic proton signals in my 1H NMR spectrum overlapping and difficult to assign?
Underlying Cause: The aromatic region of 2-Chloro-4-piperidinobenzenecarboxylic acid contains three protons (H-3, H-5, and H-6) with chemical shifts that can be very close to one another. The electron-donating piperidino group and the electron-withdrawing chloro and carboxylic acid groups exert opposing effects on the shielding of these protons, leading to a convergence of their signals.[1]
Troubleshooting Protocol:
-
Optimize Solvent Conditions: The chemical shifts of aromatic protons can be sensitive to the NMR solvent.[2] Acquiring spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6) can often induce differential shifts in the proton signals, improving their resolution.[3]
-
Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other. For this molecule, you would expect to see a correlation between H-5 and H-6, as they are ortho to each other.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon to which it is directly attached. This is a crucial step in unambiguously assigning both the 1H and 13C spectra.[5][6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the assignment of the aromatic protons by observing their correlations to the carboxylic carbon and the carbon bearing the piperidino group.[5][6][7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons. For instance, a NOESY spectrum could show a correlation between the ortho protons of the piperidine ring and the H-3 and H-5 protons on the aromatic ring, providing further confirmation of their assignment.[9][10][11]
-
Workflow for Aromatic Proton Assignment using 2D NMR:
Caption: D2O exchange for COOH proton confirmation.
References
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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vediyal vagupparai (Chemistry Classroom). (2025, August 26). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
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Reddit. (2025, March 24). Why are my NMR signals unexpectedly broad???. r/Chempros. Retrieved from [Link]
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PubMed. (n.d.). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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ResearchGate. (2025, August 6). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]
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Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
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JEOL. (n.d.). Observation of NOE by HSQC-NOESY. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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ACS Publications. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
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ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
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ResearchGate. (2025, August 6). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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Royal Society of Chemistry. (2009). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]
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NIH. (n.d.). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Chloro-4-piperidinobenzenecarboxylic Acid and Other Halogenated Benzoic Acids
In the landscape of drug discovery and development, the nuanced structural modifications of organic molecules can lead to profound differences in their biological activity. This guide offers a comparative analysis of 2-Chloro-4-piperidinobenzenecarboxylic acid against a backdrop of other halogenated benzoic acids, providing researchers, scientists, and drug development professionals with a technical overview of their potential therapeutic applications. By examining available experimental data and outlining robust testing methodologies, we aim to elucidate the structure-activity relationships that govern the efficacy and spectrum of action of these compounds.
Introduction: The Significance of Halogenation and Substitution in Benzoic Acid Scaffolds
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen atoms and other functional groups onto the benzene ring can dramatically alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior.
Halogenation, in particular, has been shown to enhance the anticancer activity of various compounds, including benzofuran derivatives[1]. The presence of a halogen can modulate binding affinities to biological targets and affect metabolic stability. This guide will focus on the biological implications of a chloro- substitution at the 2-position and a piperidino- group at the 4-position of a benzoic acid backbone, in comparison to other halogenated analogues.
Comparative Biological Activities: A Multifaceted Examination
While direct comparative studies on 2-Chloro-4-piperidinobenzenecarboxylic acid are limited, we can infer its potential biological profile by analyzing the activities of structurally related halogenated benzoic acids. The primary areas of interest for these compounds include antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Halogenated benzoic acid derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with metabolic pathways.
A study on 2-chlorobenzoic acid derivatives revealed that they exhibited greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria[2]. Schiff's bases of 2-chloro benzoic acid were found to be particularly potent[2]. Furthermore, thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have shown broad-spectrum antimicrobial activity, with some compounds being highly active against Staphylococcus aureus (MRSA) and Candida species[3]. The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the benzene ring[3]. Aromatic carboxylic acids, including benzoic acid derivatives, are recognized for their antimicrobial potential, structural versatility, and relatively low toxicity[4].
Based on these findings, it is plausible that 2-Chloro-4-piperidinobenzenecarboxylic acid possesses antimicrobial properties. The presence of the chloro group is a known contributor to this activity, and the piperidine moiety could further enhance its efficacy and spectrum.
Anticancer Activity
The anticancer potential of halogenated compounds is a subject of intense research. Halogenation can enhance the cytotoxic effects of molecules on cancer cells. For instance, halogenated benzofuran derivatives have shown significant anticancer activity[1]. Similarly, halogenated benzothiadiazine derivatives have been identified as having a greater antineoplastic effect than their parent compounds in a cellular model of triple-negative breast cancer[5][6].
Benzoic acid derivatives, as a class, have been investigated for their anticancer properties, with some acting as inhibitors of histone deacetylases (HDAC), a viable strategy to halt the proliferation of cancer cells[7]. Several marketed anticancer drugs contain a benzoic acid moiety[8]. The cytotoxic potential of carboxylic acid-based deep eutectic solvents has been shown to be cell-line dependent and mediated through the inhibition of cell proliferation[9].
The combination of a chloro- group and a piperidino- substituent on the benzoic acid scaffold of 2-Chloro-4-piperidinobenzenecarboxylic acid suggests a potential for anticancer activity, warranting further investigation into its cytotoxic effects on various cancer cell lines.
Anti-inflammatory Activity
Substituted benzoic acids have also been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. For example, a newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model[10]. Benzoic acid derivatives with a planar structure, facilitated by sp2 hybridized carbons, can readily bind to the binding pockets of drug targets, resulting in anti-inflammatory, analgesic, and antipyretic activities[11].
Given the structural similarities to known anti-inflammatory agents, 2-Chloro-4-piperidinobenzenecarboxylic acid may exhibit anti-inflammatory effects. The carrageenan-induced paw edema test in rats is a common in vivo model to assess such activity[12].
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated benzoic acids is intricately linked to their chemical structure. Key structural features that influence activity include:
-
Nature and Position of Halogen: The type of halogen (F, Cl, Br, I) and its position on the benzene ring significantly impact the molecule's electronic properties and steric hindrance, thereby affecting its interaction with biological targets.
-
Other Substituents: The presence of other functional groups, such as the piperidino group in the title compound, can modulate lipophilicity, hydrogen bonding capacity, and overall molecular shape, leading to altered biological activity. The carboxylic group, for instance, can act as a hydrogen bond acceptor and/or donor[11].
-
Overall Molecular Geometry: The planarity of the aromatic ring is often crucial for effective binding to target proteins[11].
Experimental Protocols for Biological Activity Screening
To empirically assess and compare the biological activity of 2-Chloro-4-piperidinobenzenecarboxylic acid and other halogenated benzoic acids, standardized in vitro assays are essential. The following protocols provide a framework for such investigations.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard[13].
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate[14].
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate[14].
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours[15].
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed[15][16].
In Vitro Cytotoxicity Assessment using MTT/XTT Assays
MTT and XTT assays are colorimetric assays used to assess cell viability and proliferation. These assays measure the metabolic activity of cells, which is an indicator of cell health.
General Principle of Tetrazolium-Based Viability Assays
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. "Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas" by Mavis Korankye [openprairie.sdstate.edu]
- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 11. iomcworld.com [iomcworld.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. emerypharma.com [emerypharma.com]
A Researcher's Guide to Assessing the Specificity of Antibodies Against 2-Chloro-4-piperidinobenzenecarboxylic Acid Derivatives
A Comparative Analysis of Immunoassay and Biosensor-Based Approaches
In the landscape of modern drug development and bioanalysis, the specificity of an antibody is paramount. For small molecules like 2-Chloro-4-piperidinobenzenecarboxylic acid and its derivatives, which can act as haptens, the generation of highly specific antibodies is a critical yet challenging endeavor. This guide provides a comprehensive framework for conducting robust cross-reactivity studies, ensuring the antibodies you develop are fit for purpose. We will delve into the practical application and comparative analysis of two gold-standard techniques: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
The core principle of any cross-reactivity study is to challenge the antibody with a panel of structurally similar molecules and quantify the extent to which they compete with the target analyte. This is not merely a quality control step; it is a fundamental validation of the antibody's binding characteristics that underpins the reliability of any subsequent assay.
The Rationale Behind Method Selection: ELISA vs. SPR
The choice between a competitive ELISA and SPR for cross-reactivity analysis depends on the specific requirements of your project, including desired throughput, the level of detail required for binding kinetics, and available instrumentation.
-
Competitive ELISA is a robust, high-throughput method ideal for screening a large number of potential cross-reactants. It provides a semi-quantitative measure of cross-reactivity, typically expressed as the concentration of the competitor that inhibits the binding of the target analyte by 50% (IC50). Its accessibility and cost-effectiveness make it a staple in many laboratories.
-
Surface Plasmon Resonance (SPR) offers a more detailed, real-time, and label-free analysis of binding interactions. SPR provides quantitative data on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. This level of detail is invaluable for understanding the nuances of antibody-antigen binding and for selecting antibodies with the most desirable kinetic profiles.
Experimental Workflow: A Step-by-Step Guide
Part 1: The Competitive ELISA
The competitive ELISA is an indirect method where the concentration of the target analyte in a sample is determined by its ability to compete with a labeled antigen for a limited number of antibody binding sites.
Caption: Workflow of a competitive ELISA for cross-reactivity.
-
Antigen Coating:
-
Dilute the 2-Chloro-4-piperidinobenzenecarboxylic acid-protein conjugate (e.g., -BSA or -OVA) to a pre-determined optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the target hapten on the solid phase, providing a surface for the antibody to bind.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Washing removes excess unbound antigen, while blocking prevents non-specific binding of the antibody to the plate surface.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 2-Chloro-4-piperidinobenzenecarboxylic acid standard and potential cross-reactants in assay buffer (e.g., PBST with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-optimized concentration).
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the critical competitive step. The free analyte in the solution will compete with the immobilized antigen for binding to the limited amount of primary antibody.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Rationale: The secondary antibody binds to the primary antibody that has bound to the immobilized antigen. The enzymatic reaction produces a colorimetric signal that is inversely proportional to the concentration of free analyte in the sample.
-
The data is plotted as absorbance versus the logarithm of the analyte concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. Cross-reactivity is then calculated as follows:
% Cross-Reactivity = (IC50 of 2-Chloro-4-piperidinobenzenecarboxylic acid / IC50 of test compound) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| 2-Chloro-4-piperidinobenzenecarboxylic acid | 15.2 | 100% |
| 2-Bromo-4-piperidinobenzenecarboxylic acid | 45.8 | 33.2% |
| 4-Piperidinobenzenecarboxylic acid | 897.1 | 1.7% |
| 2-Chloro-4-morpholinobenzenecarboxylic acid | > 10,000 | < 0.15% |
Part 2: Surface Plasmon Resonance (SPR)
SPR provides a more in-depth analysis of binding kinetics, offering a powerful tool for characterizing the specificity of your antibody.
Caption: General workflow for an SPR-based cross-reactivity assay.
-
Antibody Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antibody, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface.
-
Deactivate any remaining active esters using an injection of ethanolamine-HCl.
-
Rationale: This covalently couples the antibody to the sensor surface, providing a stable platform for interaction analysis.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the 2-Chloro-4-piperidinobenzenecarboxylic acid and potential cross-reactants in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized antibody surface at a constant flow rate. This is the association phase .
-
Following the injection, flow the running buffer over the surface to monitor the dissociation of the analyte from the antibody. This is the dissociation phase .
-
Rationale: The binding of the analyte to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of increase in the signal during association and the rate of decrease during dissociation are used to calculate the kinetic constants.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove the bound analyte from the antibody surface.
-
This allows for multiple binding cycles to be performed on the same immobilized surface.
-
Rationale: Efficient regeneration is crucial for high-throughput analysis and for ensuring the reproducibility of the results.
-
The sensorgram data (RU versus time) is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 2-Chloro-4-piperidinobenzenecarboxylic acid | 2.5 x 10^5 | 1.2 x 10^-3 | 4.8 x 10^-9 |
| 2-Bromo-4-piperidinobenzenecarboxylic acid | 1.8 x 10^5 | 3.6 x 10^-3 | 2.0 x 10^-8 |
| 4-Piperidinobenzenecarboxylic acid | 7.2 x 10^3 | 9.1 x 10^-3 | 1.3 x 10^-6 |
| 2-Chloro-4-morpholinobenzenecarboxylic acid | No significant binding detected | - | - |
Comparative Summary and Concluding Remarks
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Primary Output | IC50, % Cross-Reactivity | ka, kd, KD (Affinity) |
| Data Type | Semi-quantitative endpoint measurement | Quantitative, real-time kinetic data |
| Throughput | High (96- or 384-well plates) | Lower to medium, depending on the instrument |
| Labeling | Requires a labeled antigen or antibody | Label-free |
| Sample Consumption | Relatively low | Can be higher, especially during method development |
| Expertise Level | Moderate | Higher level of expertise required for operation and data analysis |
| Cost | Lower instrument and consumable costs | Higher instrument and consumable costs |
References
-
Surface Plasmon Resonance (SPR) Theory. Cytiva. [Link]
- Hapten-Carrier Conjugation and Immunoassay Development.Journal of Immunological Methods. (A representative journal for specific protocols, though a direct link to a universally applicable protocol is not feasible.
-
Bio-Rad Antibodies: ELISA Protocols. Bio-Rad. [Link]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-piperidinobenzenecarboxylic acid
Initiating Risk Assessment
I'm starting by tracking down the Safety Data Sheet (SDS) for 2-Chloro-4-piperidinobenzenecarboxylic acid to identify the potential hazards, including pictograms, hazard statements, and precautionary measures. Simultaneously, I will research general best practices for handling both carboxylic acids and chlorinated aromatics to inform appropriate handling procedures.
Refining Data Acquisition
I'm now prioritizing the hunt for the specific SDS for the compound to nail down precise hazard details. Alongside this, I am gathering best practices for similar compounds to have a broader understanding. My next step will be to dive into guidelines for appropriate personal protective equipment and suitable disposal methods to shape a complete strategy. Ultimately, I will create a tailored guide for you with all the elements you've asked for.
Initiating SDS Search
I've hit a snag. My initial SDS search for "2-Chloro-4-piperidinobenzenecarboxylic acid" came up empty. Instead, I'm finding data sheets for similar compounds, such as "2-Chloro-4-nitrobenzoic acid," and general safety information. I'll need to broaden or refine my search terms.
Analyzing Search Results
I've examined the search results, noting the absence of the specific SDS and inferring general hazards. Carboxylic acids are generally corrosive, especially when interacting with bases and oxidizers. Chlorinated aromatics are toxic and persistent, and 2-Chloro-4-nitrobenzoic acid's SDS suggests skin, eye, and respiratory irritation risks. I'm focusing on PPE recommendations.
Inferring from Analogues
I've taken the existing information and extended my understanding. I can infer that this chemical is corrosive, toxic and persistent, and needs careful handling. Based on the 2-Chloro-4-nitrobenzoic acid SDS, I can suggest PPE. It's important to separate halogenated waste. However, I still need data for the specific chemical.
Synthesizing Information
I've synthesized the available information and am creating a comprehensive guide. I'll clearly state the SDS was unavailable and present a hazard analysis based on the compound's structure, synthesizing data from similar compounds and general guidelines. The guide will include a detailed PPE protocol and operational/disposal plans for halogenated organics, with tables and diagrams.
Compiling Hazard Data
I'm synthesizing a comprehensive guide, clearly noting the absent SDS. I'm focusing on the compound's structure: carboxylic acid, chlorinated aromatic, and piperidine. My guide will incorporate PPE, operational, and disposal plans for halogenated organics. I will use the table and diagrams I've built to make this process clear. I've gathered plenty of information to proceed!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
